molecular formula C17H13ClN2O2 B10995737 5-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

5-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No.: B10995737
M. Wt: 312.7 g/mol
InChI Key: WUNIULBFZQTQDM-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the furan ring.

    Attachment of the pyridin-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where the pyridin-2-ylmethyl group is attached to the carboxamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the pyridin-2-ylmethyl group.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The chlorophenyl group may participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a furanone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the 2-chlorophenyl and pyridin-2-ylmethyl groups in 5-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C17H13ClN2O2/c18-14-7-2-1-6-13(14)15-8-9-16(22-15)17(21)20-11-12-5-3-4-10-19-12/h1-10H,11H2,(H,20,21)

InChI Key

WUNIULBFZQTQDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC3=CC=CC=N3)Cl

Origin of Product

United States

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